molecular formula C12H7NO2S B8459610 4-(5-Formyl-thiophen-2-yloxy)-benzonitrile

4-(5-Formyl-thiophen-2-yloxy)-benzonitrile

Cat. No. B8459610
M. Wt: 229.26 g/mol
InChI Key: JGWOYALPRDQWAN-UHFFFAOYSA-N
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Patent
US07396943B2

Procedure details

Combine 4-(5-formyl-thiophen-2-yloxy)-benzonitrile (772 mg, 3.36 mmol), K2CO3 (powder, 232 mg, 50 mol %) and DMSO (33 mL). Cool down to 0° C. Add hydrogen peroxide (1.01 mL) dropwise. Stir the resulting reaction mixture for 3 hours. Pour the reaction mixture onto H2O (5 mL). Stir for 5 min till a white precipitate appears, then filter and dry under vacuum to provide 633 mg (76%) of the title compound. Part C would be the reaction of this intermediate with an amine to make the final compound. Example 1 was prepared using Method A; Example 2 used Medthod B.
Quantity
772 mg
Type
reactant
Reaction Step One
Name
Quantity
232 mg
Type
reactant
Reaction Step Two
Quantity
1.01 mL
Type
reactant
Reaction Step Three
Name
Quantity
33 mL
Type
solvent
Reaction Step Four
Yield
76%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[S:7][C:6]([O:8][C:9]2[CH:16]=[CH:15][C:12]([C:13]#[N:14])=[CH:11][CH:10]=2)=[CH:5][CH:4]=1)=[O:2].C([O-])([O-])=[O:18].[K+].[K+].OO>CS(C)=O>[CH:1]([C:3]1[S:7][C:6]([O:8][C:9]2[CH:16]=[CH:15][C:12]([C:13]([NH2:14])=[O:18])=[CH:11][CH:10]=2)=[CH:5][CH:4]=1)=[O:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
772 mg
Type
reactant
Smiles
C(=O)C1=CC=C(S1)OC1=CC=C(C#N)C=C1
Step Two
Name
Quantity
232 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
1.01 mL
Type
reactant
Smiles
OO
Step Four
Name
Quantity
33 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
Stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
Pour the reaction mixture onto H2O (5 mL)
STIRRING
Type
STIRRING
Details
Stir for 5 min till a white precipitate
Duration
5 min
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
dry under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CC=C(S1)OC1=CC=C(C(=O)N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 633 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 152.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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